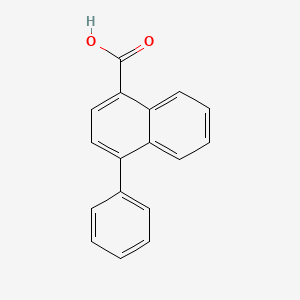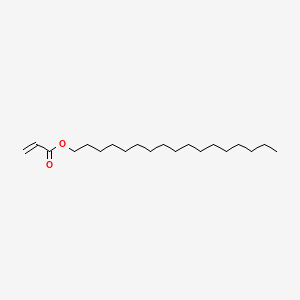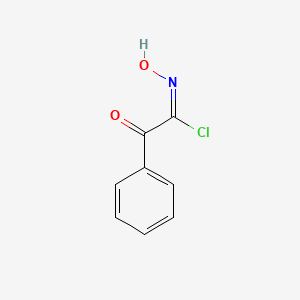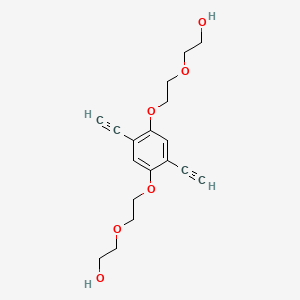
2,2'-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and phenylene groups
Métodos De Preparación
The synthesis of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-1,4-dihydroxybenzene and ethynyl derivatives.
Reaction Conditions: The initial step involves the bromination of 2,5-dihydroxybenzene to form 2,5-dibromo-1,4-dihydroxybenzene. This is followed by a coupling reaction with ethynyl derivatives under palladium-catalyzed conditions to introduce the ethynyl groups.
Final Steps: The final steps involve the protection and deprotection of hydroxyl groups to yield the target compound.
Análisis De Reacciones Químicas
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenylene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) include:
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
2,2’-((2,5-Bis(octyloxy)-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl): This compound includes octyloxy groups, which influence its solubility and material properties.
The uniqueness of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) lies in its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C18H22O6 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[2-[2,5-diethynyl-4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H22O6/c1-3-15-13-18(24-12-10-22-8-6-20)16(4-2)14-17(15)23-11-9-21-7-5-19/h1-2,13-14,19-20H,5-12H2 |
Clave InChI |
QPIQIAKSBYKSQO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1OCCOCCO)C#C)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


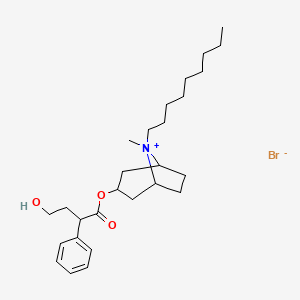
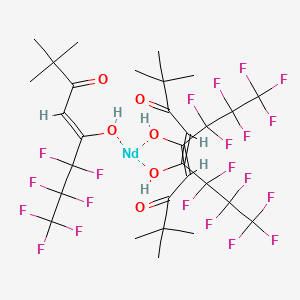
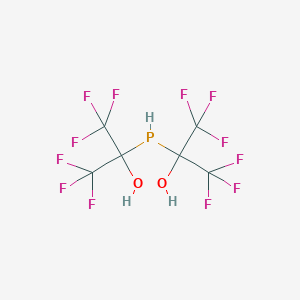
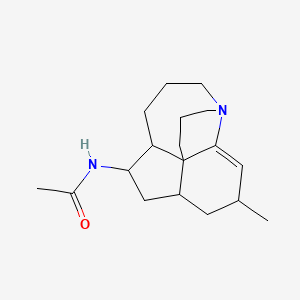


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
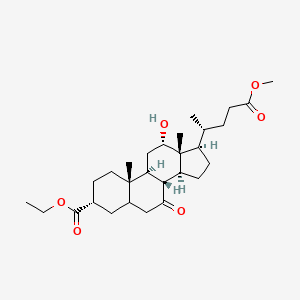
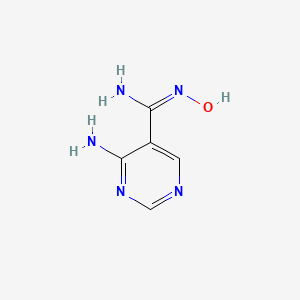
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
